Thiazolylalanine

Vue d'ensemble

Description

Thiazolylalanine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff.

Applications De Recherche Scientifique

Traitements anti-âge

La L-4-Thiazolylalanine (Protinol) est un acide aminé non protéinogène qui a montré qu'il stimulait la production de protéines dermiques par les fibroblastes . Ce qui en fait un ingrédient topique efficace pour les signes visibles du vieillissement . Des études in vitro utilisant des modèles de tissus cutanés humains 3D ont montré des changements dans l'expression des protéines et des gènes de marqueurs dermiques clés dans les échantillons traités avec 0,3 % de L4 par rapport au groupe témoin .

Fermeté de la peau

Des évaluations cliniques ont montré que la peau devient plus ferme et plus lisse au 28e jour après le traitement avec L4 par rapport au groupe témoin . Cela sans provoquer d'effets secondaires tels que des rougeurs ou des irritations .

Production de collagène

Des études de biopsie in vivo ont démontré que L4 et le rétinol augmentaient indépendamment l'épaisseur de l'épiderme et le remodelage du collagène de manière significativement plus importante par rapport à la formule de base . Cela suggère que L4 pourrait être utilisé pour stimuler la production de collagène dans la peau, ce qui est bénéfique pour maintenir l'élasticité de la peau et réduire les rides .

Renouvellement cutané

L'évaluation in vivo du renouvellement cutané a été mesurée chez des volontaires après traitement avec L4 par rapport au rétinol . Cela suggère que L4 pourrait être utilisé pour favoriser le renouvellement des cellules cutanées, ce qui est bénéfique pour maintenir un aspect sain et jeune .

Propriétés de la barrière cutanée

Les propriétés de la barrière cutanée sont essentielles pour maintenir la teneur en eau de l'épiderme, protéger des facteurs environnementaux et fournir la première ligne de défense contre les agents pathogènes . La L-4-Thiazolylalanine (L4) a été étudiée pour ses effets potentiels sur les propriétés de la barrière cutanée .

Mécanisme D'action

Target of Action

Thiazolylalanine, also known as L-4-Thiazolylalanine, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . .

Mode of Action

It has been found to function as an enantioselective catalyst for an intramolecular stetter reaction . This suggests that this compound may interact with its targets to promote specific chemical reactions.

Biochemical Pathways

It’s worth noting that this compound is used in organic synthesis, suggesting that it may play a role in various biochemical reactions .

Action Environment

It’s worth noting that this compound has been used in a variety of environments due to its role as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Analyse Biochimique

Biochemical Properties

Thiazolylalanine, in appropriately functionalized form, has been found to function as an enantioselective catalyst for an intramolecular Stetter reaction . This suggests that this compound interacts with enzymes and other biomolecules to promote the cyclization of a test substrate . The nature of these interactions is likely dependent on the specific environment and functionalization of the this compound molecule .

Molecular Mechanism

The molecular mechanism of this compound’s action is primarily related to its role as a catalyst in biochemical reactions It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression

Propriétés

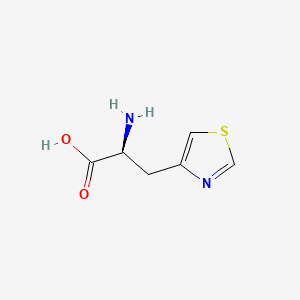

IUPAC Name |

(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZIGVCQRXJYQD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CS1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152461 | |

| Record name | Thiazolylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119433-80-6 | |

| Record name | Thiazolylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAZOLYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Thiazolylalanine and what makes it interesting for scientific research?

A1: this compound, also known as L-4-Thiazolylalanine, is a non-proteinogenic amino acid. Its unique structure, incorporating a thiazole ring, makes it a valuable building block for various applications. Research highlights its potential in areas like catalysis, medicinal chemistry, and even skincare.

Q2: How does this compound influence skin health based on current research?

A2: Studies suggest that this compound might promote skin health through several mechanisms. In vitro, it has been shown to increase the production of hyaluronic acid and pro-collagen I in 3D human skin tissue models []. Additionally, it appears to downregulate the expression of inflammatory genes in these models []. In vivo studies indicate that this compound, similar to retinol, can increase epidermal thickness and enhance collagen remodeling [].

Q3: Can this compound be used as a catalyst, and if so, what types of reactions does it catalyze?

A3: Yes, this compound derivatives can function as chiral catalysts for asymmetric organic reactions. Specifically, they have shown promise in enantioselective intermolecular aldehyde-imine cross-couplings, leading to the formation of α-amidoketones [, ]. These reactions are important for synthesizing chiral molecules, which are crucial in pharmaceuticals and other fields.

Q4: How does the structure of this compound enable its catalytic activity?

A4: The thiazole ring in this compound plays a critical role in its catalytic activity. Researchers can convert the thiazole moiety into a thiazolium ylide by alkylating it and subsequently treating it with a tertiary amine base []. This thiazolium ylide acts as the active catalytic species in reactions like the aldehyde-imine cross-coupling [].

Q5: Has there been research on how modifying the this compound structure affects its activity?

A5: Yes, Structure-Activity Relationship (SAR) studies have been conducted, particularly in the context of its use in synthesizing opioid receptor-binding peptides []. For example, replacing phenylalanine with this compound in the opioid peptide deltorphin I was explored. The study found that incorporating the this compound led to a decrease in binding affinity to mu and kappa opioid receptors, but retained significant binding affinity to delta opioid receptors []. This suggests that modifications to the this compound structure can significantly impact its biological activity and receptor selectivity.

Q6: Have there been studies on incorporating this compound into metal complexes?

A7: Yes, researchers have investigated the synthesis and properties of metal complexes containing this compound. One study successfully created gold(I) N,S-heterocyclic carbene complexes derived from peptides containing this compound []. Such complexes could potentially offer new avenues for medicinal chemistry and catalysis.

Q7: Are there analytical techniques available to detect and quantify this compound?

A7: While specific details on analytical methods for this compound were not provided in the abstracts, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to analyze and quantify amino acids and their derivatives. These methods would likely be applicable to this compound as well.

Q8: Is there any information on the potential toxicity of this compound?

A9: While the provided abstracts don't directly address the toxicity of this compound itself, one study [] broadly discusses the toxicity of naturally occurring amino acid analogs. It highlights that the incorporation of these analogs into cellular proteins can contribute to their toxicity. This suggests that careful evaluation of the potential toxicity and long-term effects of this compound, particularly when considering its use in pharmaceutical applications, is crucial.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.